8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide
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Overview
Description
8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide: is a chemical compound with the following structural formula:
C17H18N2O3S
It belongs to the quinoline class of compounds and contains a sulfonamide functional group. Quinolines are heterocyclic aromatic compounds with diverse applications in various fields.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is as follows:
Quinoline Synthesis: Start with quinoline, which can be prepared via the Skraup synthesis or other methods.
Methylation: Introduce the methoxy group at the 8-position using methylation reagents (e.g., dimethyl sulfate or diazomethane).
Alkylation: Prop-2-en-1-yl groups can be introduced at the N-position through alkylation reactions.
Sulfonation: Sulfonation of the quinoline ring at the 5-position yields the sulfonamide functionality.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and safety considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the N-position or other sites are possible.
Methylation: Dimethyl sulfate, diazomethane, or other methylating agents.
Alkylation: Prop-2-en-1-yl halides or other alkylating agents.
Sulfonation: Concentrated sulfuric acid or sulfonating agents.
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemical Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).
Material Science: Explore its use in functional materials (e.g., sensors, catalysts).
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids). Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 1-methoxy-4-(prop-2-yn-1-yloxy)benzene , Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester , and Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate .
Uniqueness: Highlight its distinct features compared to these compounds.
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-methoxy-N,N-bis(prop-2-enyl)quinoline-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h4-10H,1-2,11-12H2,3H3 |
InChI Key |
WPZXULIAUBAUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N(CC=C)CC=C)C=CC=N2 |
Origin of Product |
United States |
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